diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate
Description
Diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate is a structurally complex organic compound featuring a propanedioate ester core substituted with an acetamido group and a 2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl moiety. This compound belongs to a class of malonate derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing groups (e.g., nitro) and bulky aromatic substituents (e.g., phenylmethoxy) imparts unique reactivity and physicochemical properties, making it a subject of interest in synthetic and mechanistic studies.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O9/c1-4-33-22(29)24(25-16(3)27,23(30)34-5-2)14-19(28)18-12-9-13-20(21(18)26(31)32)35-15-17-10-7-6-8-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSCGDZMYKKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121037 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224044-62-6 | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224044-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-(acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001121037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Diethyl Malonate
The α-hydrogens of DEM are highly acidic (pKa ~12–13), enabling deprotonation with strong bases like sodium ethoxide. The resulting enolate reacts with electrophiles to form substituted malonates. For instance, alkylation with 2-bromoacetamide introduces the acetamido moiety:
This intermediate is critical for subsequent aryl group attachment.
Optimization and Challenges
regioselectivity in Nitration
Achieving 2-nitro regioselectivity requires careful control of reaction conditions. Excess nitric acid or elevated temperatures lead to di-nitration byproducts.
Purification Techniques
Intermediate purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from chloroform-DMSO mixtures.
Data Tables
Table 1: Reaction Conditions for Key Steps
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
- Reduction of the nitro group would yield an amine derivative.
- Hydrolysis of the ester groups would yield the corresponding carboxylic acids.
- Substitution reactions could yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in various types of molecular interactions.
Comparison with Similar Compounds
(a) Diethyl 2-Acetamido-2-[2-(4-Octylphenyl)ethyl]Propanedioate
- Molecular Formula: C₂₅H₃₉NO₅ (vs. C₂₃H₂₄N₂O₈ for the target compound).
- Key Differences: The 4-octylphenyl group replaces the 2-nitro-3-phenylmethoxyphenyl moiety, eliminating the nitro and methoxy substituents. This reduces steric hindrance and electron-withdrawing effects, likely enhancing solubility in nonpolar solvents .
- Applications : Used as an intermediate in synthesizing fingolimod impurities for multiple sclerosis therapeutics .
(b) Diethyl 2-Acetamido-2-(Pyridin-4-Ylmethyl)Propanedioate
- Molecular Formula : C₁₅H₂₀N₂O₅ (vs. C₂₃H₂₄N₂O₈).
- Key Differences : A pyridine ring replaces the phenylmethoxyphenyl group, introducing nitrogen-based polarity and altering hydrogen-bonding capabilities. This modification may enhance bioavailability in drug formulations .
Functional Analogues with Trifluoroethyl Substituents
1,3-Diethyl 2-Acetamido-2-(2,2,2-Trifluoroethyl)Propanedioate
- Molecular Formula: C₁₂H₁₆F₃NO₅ (vs. C₂₃H₂₄N₂O₈).
- Key Differences : The trifluoroethyl group introduces strong electron-withdrawing effects via fluorine atoms, increasing metabolic stability compared to the nitro-substituted target compound. This makes it valuable in agrochemical research .
Comparative Physicochemical Properties
Notes:
- The 4-octylphenyl analogue’s higher LogP aligns with its hydrophobic side chain, favoring lipid-rich environments .
Research Implications
The target compound’s nitro and phenylmethoxy groups position it as a candidate for:
- Antimicrobial Agents: Nitro groups are known for bioactivity against pathogens.
- Polymer Additives : Bulky aromatic substituents may enhance thermal stability in materials.
Further studies should explore its pharmacokinetic profile and synthetic scalability.
Biological Activity
Diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate is a complex organic compound that belongs to the class of malonate derivatives. Its structural complexity and the presence of multiple functional groups make it a subject of interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 486.5 g/mol. It features various functional groups, including an acetamido group and a nitrophenyl substituent, which are critical for its biological activity.
Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 224044-62-6 |
| Molecular Weight | 486.5 g/mol |
| InChI | InChI=1S/C24H26N2O9/c1-4-33-22(29)24(25-16(3)27,23(30)34-5-2)14-19(28)18-12-9-13-20(21(18)26(31)32)35-15-17-10-7-6-8-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,25,27) |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cytotoxic Effects : Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
- Electrophilic Interactions : The presence of an electron-withdrawing nitro group enhances electrophilic attack at adjacent positions, potentially facilitating interactions with biological macromolecules.
- Enzymatic Inhibition : Compounds with structural similarities often act as inhibitors of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Recent studies have explored the biological activity of diethyl 2-acetamido derivatives. Notable findings include:
-
Anticancer Activity : A study investigated the effects of similar malonate derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds inhibited cell proliferation significantly, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.
Compound Cell Line IC50 (µM) Diethyl 2-acetamido derivative A HeLa 15 Diethyl 2-acetamido derivative B MCF7 25 - Mechanistic Studies : Further investigations revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents.
- Synergistic Effects : Combinations of diethyl 2-acetamido derivatives with conventional chemotherapeutics showed enhanced efficacy in vitro, suggesting possible applications in combination therapy.
Synthesis and Production
The synthesis of diethyl 2-acetamido derivatives typically involves several key steps:
- Nitration : Nitration of phenylmethoxy-substituted benzene derivatives to introduce the nitro group.
- Acetylation : Acetylation of amino groups to form acetamido functionalities.
- Esterification : Esterification reactions to attach diethyl ester groups.
These synthetic routes must be optimized for yield and purity, often utilizing solvents like dimethyl sulfoxide or dichloromethane and catalysts such as sodium hydride or potassium carbonate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
